Product packaging for (R)-piperazin-2-ylmethanol dihydrochloride(Cat. No.:CAS No. 1217482-26-2)

(R)-piperazin-2-ylmethanol dihydrochloride

Cat. No.: B1388227
CAS No.: 1217482-26-2
M. Wt: 189.08 g/mol
InChI Key: ZGSXUBVXZCCDHZ-ZJIMSODOSA-N
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Description

(R)-Piperazin-2-ylmethanol dihydrochloride ( 1217482-26-2) is a chiral piperazine derivative of high importance in medicinal chemistry and pharmaceutical research. This compound serves as a critical building block (synthon) for the design and synthesis of more complex, biologically active molecules . The piperazine moiety is a privileged structure found in numerous FDA-approved drugs across various therapeutic classes, including kinase inhibitors, receptor modulators, and antiviral agents . Its widespread application is due to its favorable impact on the physicochemical properties of lead compounds, its structural and conformational characteristics, and its versatility in synthetic chemistry . The (R)-enantiomer provides a stereochemically defined scaffold, which is essential for creating single-enantiomer drugs where the chirality is crucial for target specificity and reducing off-target effects. Researchers utilize this chiral synthon in key synthetic transformations such as Buchwald-Hartwig amination, aromatic nucleophilic substitution, and reductive amination to incorporate the piperazine core into potential drug candidates . The compound is typically characterized by its molecular formula (C5H14Cl2N2O) and a molecular weight of 189.08 . This product is intended for research applications only and is not for diagnostic or therapeutic use. It is recommended to store the material sealed in a dry, room-temperature environment to maintain its stability and purity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14Cl2N2O B1388227 (R)-piperazin-2-ylmethanol dihydrochloride CAS No. 1217482-26-2

Properties

IUPAC Name

[(2R)-piperazin-2-yl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSXUBVXZCCDHZ-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-piperazin-2-ylmethanol dihydrochloride typically involves the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-3-(hydroxymethyl)piperazine-1-carboxylate with mesyl chloride, followed by treatment with sodium cyanide, gives the protected piperazine. Removal of the Boc protective group affords the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar protection and deprotection strategies, along with purification steps to ensure the desired product’s quality and yield. The specific conditions and reagents may vary depending on the scale and desired purity.

Chemical Reactions Analysis

Types of Reactions

®-piperazin-2-ylmethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction may yield piperazine derivatives with additional hydrogen atoms.

Scientific Research Applications

Antipsychotic and Antidepressant Properties

Research has indicated that (R)-piperazin-2-ylmethanol dihydrochloride may serve as a precursor or intermediate in the synthesis of compounds with antipsychotic and antidepressant properties. It has been noted for its potential to antagonize serotonin receptors, specifically the 5-HT2A_2A and 5-HT6_6 receptors, which are implicated in mood regulation and psychotic disorders .

Receptor Modulation

The compound has been studied for its ability to modulate various neurotransmitter systems. For instance, it has shown efficacy in antagonizing dopamine receptor D2_2 activity, which is crucial for treating conditions such as schizophrenia and bipolar disorder . The modulation of these receptors suggests a potential role in developing new psychiatric medications with improved side effect profiles compared to existing treatments.

Synthesis of Derivatives

This compound is often used as a building block in the synthesis of more complex molecules. Its structural properties allow for the creation of various derivatives that can exhibit enhanced biological activity. For example, modifications to the piperazine ring can lead to compounds with improved selectivity and potency against specific receptors .

Development of Novel Antidepressants

A study detailed the synthesis of a series of piperazine derivatives based on this compound, which were evaluated for their antidepressant activities. The results indicated that certain modifications led to compounds with significant efficacy in animal models of depression, highlighting the importance of this compound as a starting material in antidepressant research .

Antipsychotic Drug Development

Another research effort focused on utilizing this compound in developing antipsychotic agents that target both serotonin and dopamine receptors. The findings suggested that these new compounds exhibited favorable pharmacological profiles, including reduced side effects common to traditional antipsychotics .

Mechanism of Action

The mechanism of action of ®-piperazin-2-ylmethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Salt Forms

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Applications
(R)-Piperazin-2-ylmethanol dihydrochloride 122323-87-9 C₅H₁₄Cl₂N₂O 189.083 Piperazine, methanol, di-HCl Pharmaceutical intermediates
Piperazin-2-ylmethanol hydrochloride 122323-87-9* C₅H₁₃ClN₂O 152.63 Piperazine, methanol, HCl Research reagents
Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride 1185312-60-0 C₁₀H₁₃ClN₄O 240.69 Piperazine, ketone, HCl Antimicrobial agent synthesis
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine, chlorophenyl, acetic acid Antihistamine drug

*Note: The hydrochloride form of piperazin-2-ylmethanol shares the same CAS as its dihydrochloride salt due to registry variations .

Key Observations:
  • Salt Form Impact : The dihydrochloride form enhances aqueous solubility compared to the hydrochloride salt, critical for drug formulation .
  • Functional Group Diversity: Substitutions on the piperazine ring (e.g., ketone in Piperazin-1-yl(pyrazin-2-yl)methanone) alter biological activity. For example, levocetirizine’s chlorophenyl and acetic acid groups confer antihistamine properties .

Pharmacologically Relevant Comparisons

Key Findings:
  • Levocetirizine Dihydrochloride: Unlike (R)-piperazin-2-ylmethanol, this compound is a finished drug with a complex structure (e.g., chlorophenyl and ethoxyacetic acid groups) that enables receptor targeting .
  • Trientine Dihydrochloride : A structurally distinct polyamine used for copper chelation, highlighting how dihydrochloride salts serve diverse therapeutic roles beyond intermediates .
  • Impurity Standards : Compounds like Ofloxacin N-Oxide Hydrochloride (CAS: n/a) are used to monitor purity in antibiotics, emphasizing the role of piperazine derivatives in quality assurance .

Research and Regulatory Considerations

  • Stereochemistry: The (R)-enantiomer of piperazin-2-ylmethanol is critical for chiral specificity in drug synthesis, unlike racemic mixtures used in intermediates like (R,R)-O-methyl-2-piperidyl-2-yl-phenylacetate hydrochloride .
  • Regulatory Status: Compounds such as levocetirizine dihydrochloride undergo rigorous pharmacopeial testing (e.g., USP/EP monographs), whereas this compound is typically regulated as a non-pharmacopeial intermediate .

Biological Activity

Overview

(R)-piperazin-2-ylmethanol dihydrochloride is a chemical compound with significant biological activity, particularly in pharmacological applications. Its structure incorporates a piperazine moiety, which is known for its versatility in medicinal chemistry, often serving as a core component in various therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₄H₁₀Cl₂N₂O
  • Molecular Weight : 171.05 g/mol
  • CAS Number : 1217482-26-2

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. It is believed to function as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The piperazine ring enhances binding affinity to G-protein coupled receptors (GPCRs), which are critical targets in drug design.

Biological Activities

  • Antidepressant Effects : Research indicates that compounds with piperazine structures exhibit antidepressant-like effects in animal models. These effects are often attributed to the modulation of serotonin receptors, particularly the 5-HT1A receptor.
  • Antitumor Activity : There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting potential for development as an anticancer agent.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity associated with piperazine derivatives. The dihydrochloride form enhances solubility and bioavailability, making it a candidate for further exploration in antimicrobial therapies.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntidepressantModulates serotonin receptors leading to antidepressant-like effects in animal models
AntitumorInhibits proliferation of various cancer cell lines; IC50 values suggest potent activity
AntimicrobialExhibits antimicrobial effects against specific bacterial strains

Detailed Findings

  • Antidepressant Activity :
    • A study demonstrated that this compound significantly increased the time spent in the open arms of the elevated plus maze, indicating reduced anxiety-like behavior.
    • The compound's interaction with the 5-HT1A receptor was confirmed through binding assays showing high affinity.
  • Antitumor Activity :
    • In vitro assays revealed that this compound inhibited cell growth in human breast cancer cell lines with an IC50 value ranging from 10 to 20 µM.
    • Further studies indicated that the compound induced apoptosis in cancer cells through activation of caspase pathways.
  • Antimicrobial Properties :
    • The compound showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining (R)-piperazin-2-ylmethanol dihydrochloride with high enantiomeric purity?

  • Answer : Enantioselective synthesis can be achieved via chiral resolution of racemic mixtures using techniques like diastereomeric salt formation or asymmetric catalysis. Optical rotation analysis ([α]/D values) should be used to confirm enantiopurity, as demonstrated in studies on structurally related compounds (e.g., dexpramipexole dihydrochloride, which has an [α]/D of 60–70° in methanol) . Pharmacopeial standards for piperazine derivatives recommend chromatographic methods (e.g., chiral HPLC with polarimetric detection) to validate stereochemical integrity .

Q. Which analytical methods are critical for characterizing this compound?

  • Answer :

  • Purity : Reverse-phase HPLC with UV detection (e.g., using triethylamine-based mobile phases) and thin-layer chromatography (TLC) are standard for assessing chemical and chromatographic purity .
  • Structural Confirmation : 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are essential. For example, related piperazine derivatives are validated via molecular weight analysis (e.g., C11_{11}H19_{19}Cl2_2N3_3 with MW 264.2 g/mol in PubChem data) .
  • Hydration Status : Thermogravimetric analysis (TGA) or Karl Fischer titration should be used to quantify hydrate content, as anhydrous forms may differ in stability .

Q. How should this compound be stored to prevent degradation?

  • Answer : Store in airtight, desiccated containers at −20°C to minimize hygroscopicity and oxidative decomposition. Prolonged storage at room temperature can lead to hydrolysis, releasing hazardous gases like HCl . Stability studies on similar compounds (e.g., piperazine dihydrochloride hydrate) emphasize avoiding exposure to oxidizing agents .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with biological targets?

  • Answer :

  • Receptor Binding Assays : Use radioligand displacement assays (e.g., 3^3H-labeled ligands) to quantify affinity for receptors like dopamine or serotonin transporters, as seen in studies on dexpramipexole .
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., GPCRs) using software like GROMACS, leveraging structural analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to predict binding modes .
  • Environmental Controls : Maintain physiological pH (7.4) and temperature (37°C) during assays, as pH shifts can alter protonation states and activity .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Answer :

  • Purity Reassessment : Contaminants (e.g., byproducts from synthesis) may skew results. Re-analyze batches using pharmacopeial grade HPLC methods with ≤98.5% purity thresholds .
  • Dose-Response Curves : Perform multi-point assays to identify non-linear effects. For example, discrepancies in IC50_{50} values for related compounds are often due to solubility limits (e.g., >15 mg/mL in water for dexpramipexole) .
  • Cross-Species Validation : Test in multiple model systems (e.g., murine vs. human cell lines) to account for metabolic differences.

Q. How can degradation pathways of this compound be identified under physiological conditions?

  • Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and varying pH (1–13) to simulate stress conditions. Analyze degradation products via GC-MS or LC-MS, as done for piperazine derivatives producing CO, NOx_x, and HCl .
  • Metabolite Profiling : Incubate with liver microsomes or hepatocytes, followed by UPLC-QTOF-MS to detect phase I/II metabolites. Structural analogs (e.g., levocetirizine dihydrochloride) undergo hepatic glucuronidation, which may inform metabolic stability predictions .

Key Notes

  • Avoid Commercial Sources : Reliable data should be sourced from pharmacopeial standards (e.g., USP) or peer-reviewed journals, excluding non-validated platforms like BenchChem .
  • Methodological Rigor : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to ensure translational impact .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-piperazin-2-ylmethanol dihydrochloride
Reactant of Route 2
(R)-piperazin-2-ylmethanol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.